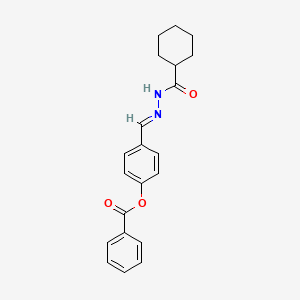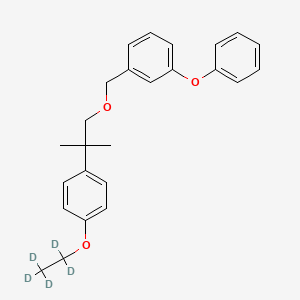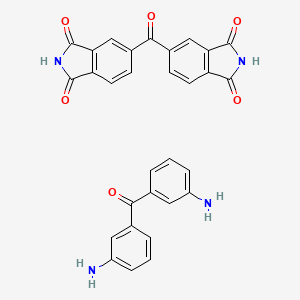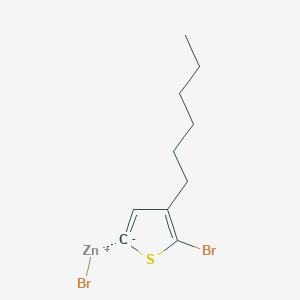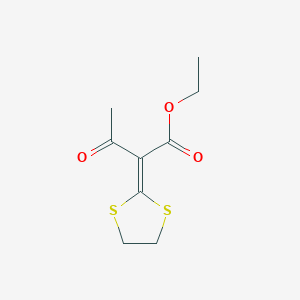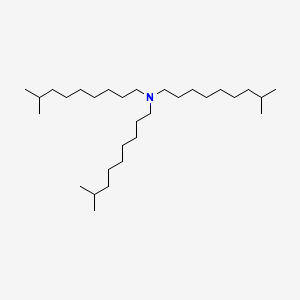
Triisodecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisodecylamine is an organic compound with the chemical formula C30H63N. It is a tertiary amine, characterized by the presence of three isodecyl groups attached to a nitrogen atom. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisodecylamine can be synthesized through the alkylation of ammonia or primary amines with isodecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Triisodecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various alkyl or aryl-substituted amines.
Scientific Research Applications
Triisodecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the extraction and purification of biomolecules due to its ability to form stable complexes with various biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems, where its lipophilic nature can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is used as a corrosion inhibitor in the petroleum industry and as an additive in lubricants to improve their performance.
Mechanism of Action
The mechanism of action of triisodecylamine involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to form stable complexes with other molecules, thereby influencing their chemical and physical properties. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tri-n-octylamine: Similar in structure but with octyl groups instead of isodecyl groups.
Tri-n-decylamine: Similar in structure but with decyl groups instead of isodecyl groups.
Triisooctylamine: Similar in structure but with isooctyl groups instead of isodecyl groups.
Uniqueness
Triisodecylamine is unique due to the presence of isodecyl groups, which impart distinct steric and electronic properties compared to other alkylamines. These properties influence its reactivity, solubility, and ability to form complexes, making it particularly useful in specific industrial and research applications.
Properties
CAS No. |
35723-89-8 |
|---|---|
Molecular Formula |
C30H63N |
Molecular Weight |
437.8 g/mol |
IUPAC Name |
8-methyl-N,N-bis(8-methylnonyl)nonan-1-amine |
InChI |
InChI=1S/C30H63N/c1-28(2)22-16-10-7-13-19-25-31(26-20-14-8-11-17-23-29(3)4)27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 |
InChI Key |
DLFKJPZBBCZWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCN(CCCCCCCC(C)C)CCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

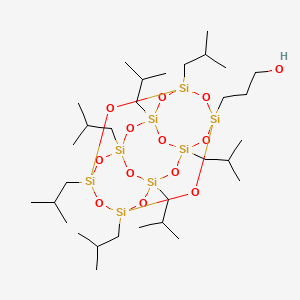
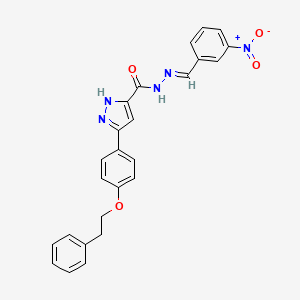
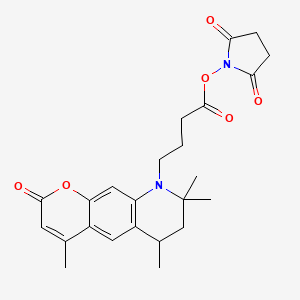
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
